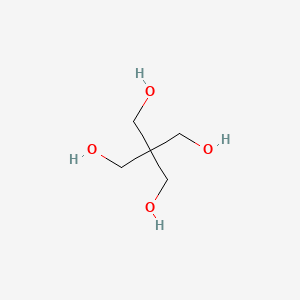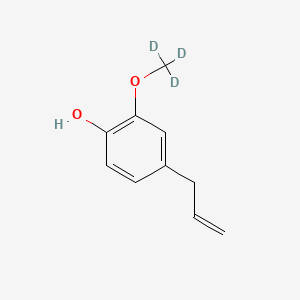
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid is a deuterated ester derivative of (2Z)-2-Butenedioic Acid 1-Methyl Ester. This compound is often used in scientific research due to its unique properties, including its stability and reactivity. The deuterium atoms in the compound make it particularly useful in various analytical and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid typically involves the esterification of (2Z)-2-Butenedioic Acid with methanol-d3. This reaction is catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
(2Z)-2-Butenedioic Acid+Methanol-d3→(2Z)-2-Butenedioic Acid 1-Methyl Ester-d3+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form (2Z)-2-Butenedioic Acid and methanol-d3.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to an alcohol.
Substitution: Nucleophilic reagents can be used to substitute the ester group with other functional groups.
Major Products
Hydrolysis: (2Z)-2-Butenedioic Acid and methanol-d3.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and analytical chemistry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of (Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, making it a valuable tool in studying reaction mechanisms. The compound can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .
Comparación Con Compuestos Similares
Similar Compounds
Methyl Butanoate: Found in pineapple oil, used in flavorings and fragrances.
Ethyl Acetate: Common solvent used in extractions and as a nail polish remover.
Isopentyl Acetate: Found in banana oil, used in flavorings and fragrances.
Uniqueness
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic properties. This makes it particularly useful in studies requiring precise tracking of molecular interactions and pathways.
Propiedades
IUPAC Name |
(Z)-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2-/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHAVTQWNUWKEO-CZENPIIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B568750.png)





![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)





![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B568772.png)
